![molecular formula C20H17N3O5S B2866552 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid CAS No. 887215-95-4](/img/structure/B2866552.png)
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid
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Description
This compound is a derivative of quinazolinone and indole, both of which are important heterocycles in medicinal chemistry . It contains a 3,4-dimethoxyphenyl group, which is known to react with formaldehyde in the presence of acid to give an isochromanone . The compound also contains a pyrimido[5,4-b]indol-2-yl group, which is a prevalent moiety in selected alkaloids .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 3,4-dimethoxyphenyl group, a pyrimido[5,4-b]indol-2-yl group, and a sulfanylacetic acid group .Scientific Research Applications
Pharmaceutical Research
This compound, with its indole and pyrimidoindole moieties, is structurally similar to molecules that exhibit a range of biological activities. Indole derivatives are known for their therapeutic potential, particularly in the treatment of cancer and microbial infections . The dimethoxyphenyl group could potentially enhance the molecule’s ability to interact with various biological targets, making it a candidate for drug discovery and development.
Biochemical Assays
Compounds with similar structures have been used in biochemical assays to detect the presence of certain enzymes or metabolites . This compound could be employed in the development of new diagnostic tools or assays that require a specific reactivity profile.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its unique structure. It might be particularly useful in mass spectrometry as a calibration standard or in chromatography as a compound for method development .
Neuroscience Research
Indole derivatives have been studied for their effects on the brain and nervous system. This compound could be of interest in neuroscience research, potentially as a modulator of neurotransmitter systems or as a tool to study neuroinflammatory processes .
Cancer Research
Given the compound’s structural complexity and potential biological activity, it could be explored for its anticancer properties. It might interact with specific cellular pathways or serve as a lead compound for the synthesis of new anticancer drugs .
Green Chemistry
The synthesis and application of this compound could be optimized using principles of green chemistry. Its production process could be designed to minimize waste and energy consumption, making it an environmentally friendly option for various applications .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-14-8-7-11(9-15(14)28-2)23-19(26)18-17(22-20(23)29-10-16(24)25)12-5-3-4-6-13(12)21-18/h3-9,21H,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOUOVHULWFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid |
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